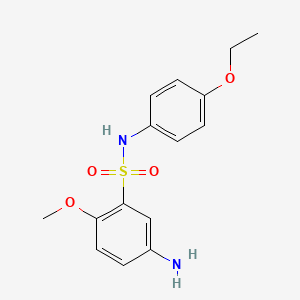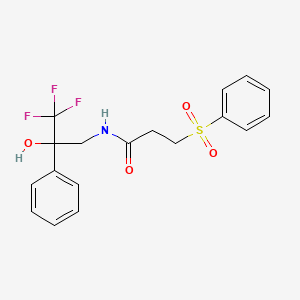
4-Fluoro-3-methylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C5H9FO. It is a fluorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylbut-2-en-1-ol can be synthesized through several methods. One common approach involves the fluorination of 3-methylbut-2-en-1-ol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added slowly to a solution of 3-methylbut-2-en-1-ol in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and controlled reaction conditions. The product is then purified through distillation or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-3-methylbut-2-en-1-al using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: 4-Fluoro-3-methylbut-2-en-1-al.
Reduction: 4-Fluoro-3-methylbutan-1-ol.
Substitution: 4-Azido-3-methylbut-2-en-1-ol.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-methylbut-2-en-1-ol involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The double bond allows for addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-methylbut-2-en-1-ol: Similar structure but with the fluorine atom at a different position.
3-Fluoro-2-methylbut-2-en-1-ol: Another isomer with the fluorine and methyl groups in different positions.
4-Chloro-3-methylbut-2-en-1-ol: Chlorinated analog with similar reactivity but different properties due to the chlorine atom.
Uniqueness
4-Fluoro-3-methylbut-2-en-1-ol is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties. The presence of both a fluorine atom and a double bond makes it a valuable intermediate for synthesizing a wide range of fluorinated compounds .
Propiedades
IUPAC Name |
(E)-4-fluoro-3-methylbut-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c1-5(4-6)2-3-7/h2,7H,3-4H2,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGCWLDRGIJPGL-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89181-47-5 |
Source


|
| Record name | 4-fluoro-3-methylbut-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine](/img/structure/B2921092.png)




![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2921100.png)

![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)
![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-(1,4-thiazepan-4-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2921104.png)
![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)
![N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2921108.png)
